[4-(Aminomethyl)piperidin-1-yl](4-fluorophenyl)methanone hydrochloride
Overview
Description
4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride: is a chemical compound with a unique structure that combines a piperidine ring with a fluorophenyl group.
Mechanism of Action
Target of Action
Similar compounds have been evaluated as small molecule inhibitors of cd4-gp120 binding , suggesting that this compound may also interact with similar targets.
Mode of Action
It’s suggested that it may function as an inhibitor of cd4-gp120 binding , which could potentially interfere with the entry of HIV into host cells.
Biochemical Pathways
Given its potential role as an inhibitor of cd4-gp120 binding , it may impact the HIV life cycle and related biochemical pathways.
Result of Action
Similar compounds have shown to inhibit parasite growth , suggesting that this compound may have similar effects.
Action Environment
One source suggests that it should be stored in an inert atmosphere at room temperature , indicating that certain environmental conditions may be necessary for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride typically involves the reaction of a piperidine derivative with a fluorophenyl ketone. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride is used as a building block for the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: In medicinal chemistry, 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new materials with specific characteristics.
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in medicinal chemistry.
Spiropiperidines: Compounds with a spirocyclic structure, often used in drug discovery.
Condensed Piperidines: Piperidine derivatives with additional fused rings, used in various chemical applications.
Uniqueness: 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride is unique due to its combination of a piperidine ring with a fluorophenyl group. This structure imparts specific chemical and biological properties that distinguish it from other piperidine derivatives. Its versatility and reactivity make it valuable for a wide range of scientific research applications.
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(4-fluorophenyl)methanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c14-12-3-1-11(2-4-12)13(17)16-7-5-10(9-15)6-8-16;/h1-4,10H,5-9,15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPPYKGWOMKUBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286272-94-3 | |
Record name | Methanone, [4-(aminomethyl)-1-piperidinyl](4-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286272-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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